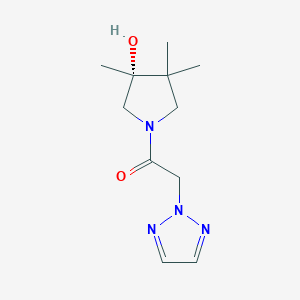
(3R)-3,4,4-trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,4,4-Trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol is a compound associated with the pyrrolidine chemical family, often involved in various organic reactions. Pyrrolidines are key structures in organic chemistry and medicinal chemistry due to their presence in numerous bioactive compounds.
Synthesis Analysis
The synthesis of compounds related to pyrrolidine and triazole derivatives often involves one-pot synthesis methods. For example, compounds can be synthesized using a Rh(II)-catalyzed reaction of diazoesters with trimethylsilyl-protected azirines, showcasing a method that might be similar to or adaptable for the synthesis of (3R)-3,4,4-trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol (Koronatov et al., 2019).
Molecular Structure Analysis
Pyrrolidine and triazole derivatives like this compound can be analyzed through various spectroscopic techniques including NMR, IR, and X-ray diffraction. The molecular structure is critical for understanding the chemical reactivity and interactions of the compound. Density functional theory (DFT) studies provide insights into the geometry, electronic structure, and reactivity parameters of these molecules (Ince et al., 2020).
Propiedades
IUPAC Name |
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-2-(triazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-10(2)7-14(8-11(10,3)17)9(16)6-15-12-4-5-13-15/h4-5,17H,6-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVLLRBSMATFIK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CN2N=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)CN2N=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)
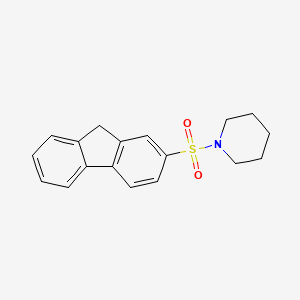
![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)
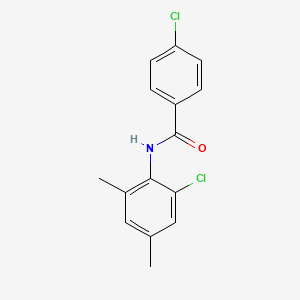
![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)
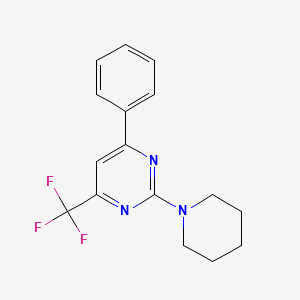
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
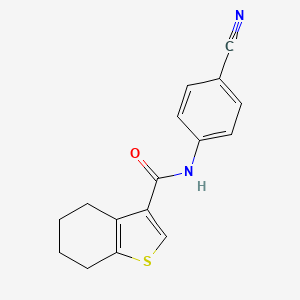
![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5658686.png)
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)
![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)